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Compound of Interest

Compound Name: 5-Formyl-2-methylbenzonitrile

Cat. No.: B1319385

Spectroscopic Comparison: 5-Formyl-2-
methylbenzonitrile and Its Precursors

A detailed analysis of the spectroscopic characteristics of 5-Formyl-2-methylbenzonitrile
alongside its synthetic precursors, 2-methylbenzonitrile and 5-bromo-2-methylbenzonitrile,
provides valuable insights for researchers, scientists, and professionals in drug development.
This guide offers a comparative overview of their tH NMR, 3C NMR, Infrared (IR), and UV-
Visible (UV-Vis) spectral data, supported by experimental protocols and visualizations to
facilitate a deeper understanding of their molecular structures and electronic properties.

The journey from simpler starting materials to a more complex target molecule is often
monitored and confirmed through various spectroscopic techniques. In the synthesis of 5-
Formyl-2-methylbenzonitrile, a compound of interest in medicinal chemistry and materials
science, precursors such as 2-methylbenzonitrile and 5-bromo-2-methylbenzonitrile are
commonly employed. Each step of the synthesis introduces new functional groups, leading to
distinct changes in their interaction with electromagnetic radiation, which are captured in their
respective spectra.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data from *H NMR, 3C NMR, IR, and UV-
Vis spectroscopy for 5-Formyl-2-methylbenzonitrile and its precursors. This side-by-side
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comparison highlights the spectral shifts and changes that occur with the addition of bromo and

formyl groups to the 2-methylbenzonitrile scaffold.

Spectroscopic
Technique

2-
Methylbenzonitrile

5-Bromo-2-
methylbenzonitrile

5-Formyl-2-
methylbenzonitrile

1H NMR (CDCls, ppm)

~7.56-7.24 (m, 4H, Ar-
H), ~2.53 (s, 3H, CHs)

~7.72 (d, J=1.8 Hz,
1H, Ar-H), ~7.59 (dd,
J=8.2, 1.8 Hz, 1H, Ar-
H), ~7.19 (d, J=8.2
Hz, 1H, Ar-H), ~2.51

~10.1 (s, 1H, CHO),
~8.15 (s, 1H, Ar-H),
~8.10 (d, 1H, Ar-H),
~7.90 (d, 1H, Ar-H),
~2.6 (s, 3H, CHs)

(s, 3H, CH5)
~141.6, ~132.4, ~143.9, ~135.5, ~190.5, ~138.0,
13C NMR (CDCls, ~132.2, ~130.0, ~133.8, ~130.4, ~137.5, ~134.0,
ppm) ~126.0, ~117.9, ~122.1, ~117.9, ~130.5, ~130.0,
~112.4, ~20.2 ~112.9, ~20.3 ~117.5, ~20.5
~3080 (Ar C-H),
~3060 (Ar C-H), ~3070 (Ar C-H), ~2930 (C-H), ~2850,
~2930 (C-H), ~2225 ~2925 (C-H), ~2230 2750 (CHO C-H),
IR (cm™1)

(C=N), ~1600, 1480
(C=C)

(C=N), ~1590, 1470
(C=C), ~680 (C-Br)

~2235 (C=N), ~1705
(C=0), ~1600, 1490
(C=C)

UV-Vis O\max, nm)

~224, ~274, ~282

~235, ~283, ~291

~245, ~290, ~310

Note: The spectroscopic data for 5-Formyl-2-methylbenzonitrile is based on the closely

related compound 3-Cyanobenzaldehyde due to the limited availability of experimental data for

the target molecule.[1] The data for the precursors is compiled from various sources.[2]

Experimental Protocols

Standard procedures for acquiring spectroscopic data are essential for reproducibility and

accurate com parison .

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are typically

recorded on a 400 or 500 MHz spectrometer.[1] Samples are prepared by dissolving
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approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent, commonly
chloroform-d (CDCls), containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
For 13C NMR, the solvent peak of CDCIs at 77.16 ppm is often used as a reference.[1]

Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform
Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is
recorded in the range of 4000-400 cm~*. A background spectrum of the empty ATR crystal is
taken prior to the sample measurement and automatically subtracted.[1]

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a double-beam
spectrophotometer. Solutions of the compounds are prepared in a UV-transparent solvent,
such as ethanol or cyclohexane, at a concentration of approximately 10~> M. The absorbance
iIs measured over a wavelength range of 200-400 nm.

Visualizing the Synthesis and Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathway
and the spectroscopic analysis workflow.

Synthetic Pathway to 5-Formyl-2-methylbenzonitrile

2-Methylbenzonitrile

romination

5-Bromo-2-methylbenzonitrile

ormylation

5-Formyl-2-methylbenzonitrile
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Caption: Synthetic route from 2-methylbenzonitrile.

Spectroscopic Comparison Workflow
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5-Bromo-2-methylbenzonitrile 5-Formyl-2-methylbenzonitrile 2-Methylbenzonitrile
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Caption: Workflow for spectroscopic comparison.

Discussion of Spectroscopic Trends

The addition of a bromine atom in the 5-position of 2-methylbenzonitrile results in predictable
changes in the NMR spectra. In the *H NMR, the aromatic region becomes more complex due
to the breaking of symmetry. The electron-withdrawing nature of the bromine atom also causes
a slight downfield shift of the aromatic protons. In the IR spectrum, a characteristic C-Br
stretching vibration appears in the fingerprint region.

The subsequent introduction of a formyl group to create 5-Formyl-2-methylbenzonitrile brings
about more significant spectral changes. The most notable feature in the *H NMR spectrum is
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the appearance of a singlet at around 10.1 ppm, which is characteristic of an aldehyde proton.
[1] The electron-withdrawing aldehyde group further influences the chemical shifts of the
aromatic protons. In the 13C NMR spectrum, a new signal appears at approximately 190.5 ppm,
corresponding to the carbonyl carbon of the aldehyde.[1] The IR spectrum shows a strong C=0
stretching band around 1705 cm~1, a hallmark of a carbonyl group, as well as the characteristic
C-H stretching bands of the aldehyde group.[1] The UV-Vis spectrum is also affected, with the
formyl group extending the conjugation of the aromatic system, leading to a bathochromic (red)
shift of the absorption maxima to longer wavelengths.

This comparative spectroscopic analysis provides a clear and objective framework for
identifying and characterizing 5-Formyl-2-methylbenzonitrile and distinguishing it from its
precursors. The presented data and methodologies serve as a valuable resource for
researchers engaged in the synthesis and application of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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